Fluorobenzene-d5
Fluorobenzene-d5
Fluorobenzene-d4 is the isotope labelled analog of Fluorobenzene, which is an aryl fluorinated building block used in various chemical synthesis. Fluorobenzene is a useful solvent for highly reactive species.
Fluorobenzene-d5 is a deuterated derivative of fluorobenzene having an isotopic purity of 98atom%D. It is an asymmetric top molecule. The angular position correlation time, angular momentum correlation time (in the dense fluid region), NMR spin-lattice relaxation times (of deuterium and fluorine atoms) and resonance-enhanced multiphoton ionization spectrum of fluorobenzene-d5 have been evaluated.
Fluorobenzene-d5 is a deuterated derivative of fluorobenzene having an isotopic purity of 98atom%D. It is an asymmetric top molecule. The angular position correlation time, angular momentum correlation time (in the dense fluid region), NMR spin-lattice relaxation times (of deuterium and fluorine atoms) and resonance-enhanced multiphoton ionization spectrum of fluorobenzene-d5 have been evaluated.
Brand Name:
Vulcanchem
CAS No.:
1423-10-5
VCID:
VC20919480
InChI:
InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
SMILES:
C1=CC=C(C=C1)F
Molecular Formula:
C6H5F
Molecular Weight:
101.13 g/mol
Fluorobenzene-d5
CAS No.: 1423-10-5
Cat. No.: VC20919480
Molecular Formula: C6H5F
Molecular Weight: 101.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fluorobenzene-d4 is the isotope labelled analog of Fluorobenzene, which is an aryl fluorinated building block used in various chemical synthesis. Fluorobenzene is a useful solvent for highly reactive species. Fluorobenzene-d5 is a deuterated derivative of fluorobenzene having an isotopic purity of 98atom%D. It is an asymmetric top molecule. The angular position correlation time, angular momentum correlation time (in the dense fluid region), NMR spin-lattice relaxation times (of deuterium and fluorine atoms) and resonance-enhanced multiphoton ionization spectrum of fluorobenzene-d5 have been evaluated. |
|---|---|
| CAS No. | 1423-10-5 |
| Molecular Formula | C6H5F |
| Molecular Weight | 101.13 g/mol |
| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-fluorobenzene |
| Standard InChI | InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D |
| Standard InChI Key | PYLWMHQQBFSUBP-RALIUCGRSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])F)[2H])[2H] |
| SMILES | C1=CC=C(C=C1)F |
| Canonical SMILES | C1=CC=C(C=C1)F |
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